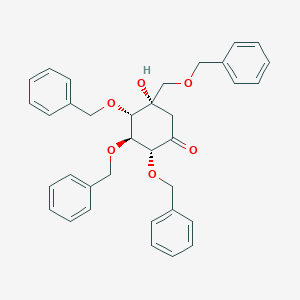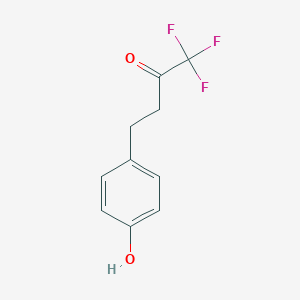
1,1,1-トリフルオロ-4-(4-ヒドロキシフェニル)ブタン-2-オン
概要
説明
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, also known as 1,1,1-trifluoro-4-hydroxybenzyl alcohol, is a versatile and important compound in organic chemistry. It is a colorless liquid with a sweet, pleasant smell and a boiling point of 122-123°C. It is used in a wide range of applications, from pharmaceuticals to agrochemicals, and is a key ingredient in many industrial processes.
科学的研究の応用
結晶構造解析
この化合物は、結晶構造の研究に使用されてきました . この化合物および他のβ-ジケトンの結晶構造は、ブルカー・ノニウスX8アペックス、4K CCD検出器、λMoKα、グラファイトモノクロメーターを使用して決定されました . この研究は、これらの化合物の分子構造と相互作用に関する貴重な洞察を提供します .
金属との錯体形成
この化合物は、金属と錯体を形成する能力を示しています . 遊離リガンド中の水素原子に対するナトリウム原子の置換エネルギーは、ハイブリッドB3LYP量子化学的方法によって計算されました . この特性により、配位化学および材料科学における使用のための潜在的な候補となります .
化学合成
1,1,1-トリフルオロ-4-(4-ヒドロキシフェニル)ブタン-2-オンは、他の化学化合物の調製における試薬として使用できます . たとえば、それは2-アルキルカルボニルおよび2-ベンゾイル-3-トリフルオロメチルキノキサリン1,4-ジ-N-オキシド誘導体の合成に使用されてきました .
材料科学
金属と錯体を形成する能力があるため、この化合物は、有機金属の分解による薄膜およびコーティングの堆積に使用できます . これは、材料科学および工学のアプリケーションにおける使用のための潜在的な候補となります
Safety and Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117896-99-8 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

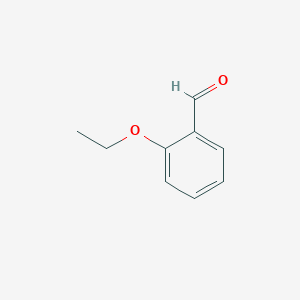

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
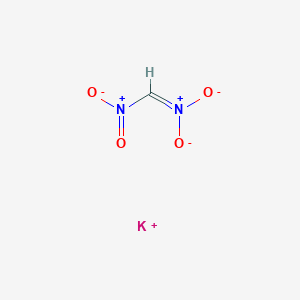
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)

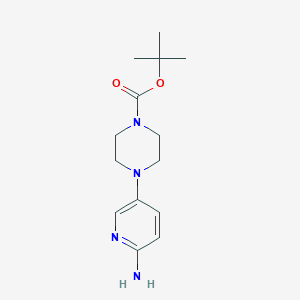

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)


